
Tetrachloromethane--water (1/18)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachloromethane–water (1/18) is a binary system consisting of tetrachloromethane (also known as carbon tetrachloride) and water. Tetrachloromethane is an organic compound with the formula CCl₄. It is a colorless, volatile liquid with a characteristic odor and was historically used as an industrial solvent . The combination of tetrachloromethane and water is of interest due to the unique solubility and interaction properties of these two substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrachloromethane can be synthesized through the chlorination of methane or carbon disulfide. The reaction involves the substitution of hydrogen atoms in methane with chlorine atoms, typically using ultraviolet light or a catalyst to initiate the reaction .
Industrial Production Methods
Industrially, tetrachloromethane is produced by the chlorination of methane in the presence of a catalyst at high temperatures. The process involves multiple stages of chlorination, resulting in the formation of tetrachloromethane along with other chlorinated methane derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrachloromethane primarily undergoes substitution reactions. It does not react with water under normal conditions, forming a separate layer when mixed . it can undergo thermal decomposition at high temperatures, producing hydrogen chloride and phosgene in the presence of air and metals .
Common Reagents and Conditions
Thermal Decomposition: At temperatures above 300°C, tetrachloromethane decomposes to form hydrogen chloride and phosgene.
Catalytic Reactions: In the presence of catalysts, tetrachloromethane can undergo various substitution reactions.
Major Products
- Hydrogen Chloride (HCl)
- Phosgene (COCl₂)
Applications De Recherche Scientifique
Tetrachloromethane–water systems are studied for their solubility properties and interactions. Tetrachloromethane is used in various scientific research applications, including:
- Environmental Studies : Analysis of volatile organic compounds in water using techniques like gas chromatography-mass spectrometry (GC-MS) .
- Chemical Research : Studying the solubility and interaction of organic compounds with water .
- Industrial Applications : Historically used as a solvent in the production of refrigerants and other chemicals .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloroform (CHCl₃)
- Dichloromethane (CH₂Cl₂)
- Trichloromethane (CHCl₃)
Uniqueness
Tetrachloromethane is unique due to its non-reactivity with water and its ability to form a separate layer when mixed. This property distinguishes it from other chlorinated methanes like chloroform and dichloromethane, which have different solubility and reactivity profiles .
Propriétés
Numéro CAS |
61414-07-1 |
|---|---|
Formule moléculaire |
CH36Cl4O18 |
Poids moléculaire |
478.1 g/mol |
Nom IUPAC |
tetrachloromethane;octadecahydrate |
InChI |
InChI=1S/CCl4.18H2O/c2-1(3,4)5;;;;;;;;;;;;;;;;;;/h;18*1H2 |
Clé InChI |
OXAUDYPNDIHZFB-UHFFFAOYSA-N |
SMILES canonique |
C(Cl)(Cl)(Cl)Cl.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14593099.png)
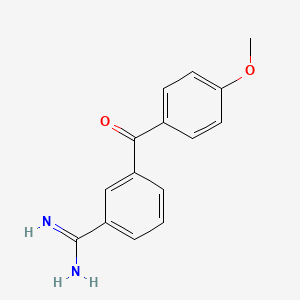
![(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran](/img/structure/B14593120.png)
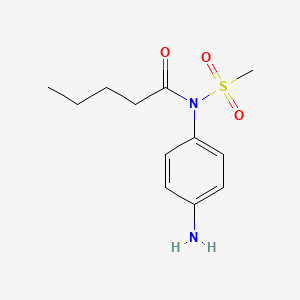

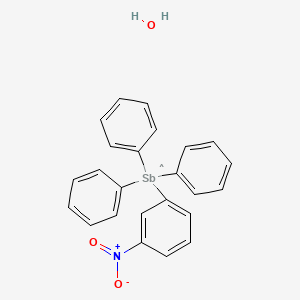
![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)
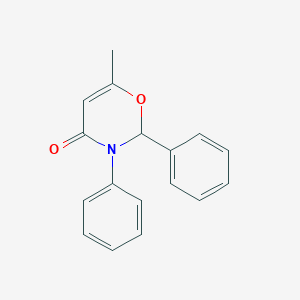
![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)

![Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14593159.png)
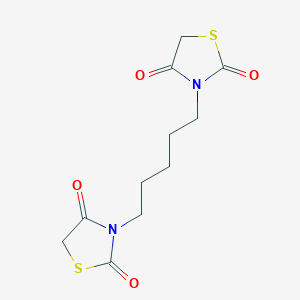
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)

